molecular formula C26H29N5O3 B2546128 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide CAS No. 1189474-42-7

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Cat. No.: B2546128
CAS No.: 1189474-42-7
M. Wt: 459.55
InChI Key: IOUBTRHWRYFNOH-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a useful research compound. Its molecular formula is C26H29N5O3 and its molecular weight is 459.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of heterocyclic compounds, including pyrazoline, pyrazole derivatives, and their antimicrobial activities, has been extensively studied. These compounds exhibit significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Hassan, 2013).

  • Another research area involves the synthesis of novel pyridine and fused pyridine derivatives, which have shown to possess antimicrobial and antioxidant activities. Molecular docking screenings have indicated moderate to good binding energies, highlighting their potential in medicinal chemistry (Flefel et al., 2018).

  • The compound's derivatives have also been explored for their antiviral and cytotoxic activities. Although some derivatives did not exhibit antiviral activity, their comprehensive evaluation has provided valuable insights into their pharmacological profiles (Bankowska et al., 2014).

Chemical Transformations and Structural Analysis

  • Research on 1,2,4-triazine derivatives has demonstrated their transformation into pyridazines and triazolo[4,3-b]pyridazines, showcasing the versatility of such compounds in synthesizing novel heterocyclic structures (Kozhevnikov et al., 2005).

  • The synthesis and structural analysis of specific derivatives have been conducted to understand their chemical properties better. These studies include density functional theory calculations, Hirshfeld surface analysis, and energy frameworks to elucidate the compound's interactions and stability (Sallam et al., 2021).

Potential Therapeutic Applications

  • Some derivatives of this compound have been identified with potent anti-asthmatic activities, indicating their potential in treating asthma and other respiratory diseases. The structure-activity relationships of these compounds offer insights into designing more effective treatments (Kuwahara et al., 1997).

  • The compound has also been part of studies focusing on dipeptidyl peptidase IV (DPP-4) inhibitors for treating type 2 diabetes, showcasing the compound's potential in developing new treatments for metabolic disorders (Edmondson et al., 2006).

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-16-6-7-20(14-17(16)2)21-9-11-24-28-29-25(31(24)30-21)12-13-26(32)27-18(3)19-8-10-22(33-4)23(15-19)34-5/h6-11,14-15,18H,12-13H2,1-5H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUBTRHWRYFNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NC(C)C4=CC(=C(C=C4)OC)OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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